![molecular formula C15H22N2O B598135 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 151096-97-8](/img/structure/B598135.png)
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C15H22N2O . It has a molecular weight of 246.35 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane is 1S/C15H22N2O/c1-2-5-14(6-3-1)11-17-9-10-18-15(13-17)7-4-8-16-12-15/h1-3,5-6,16H,4,7-13H2 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane is an oil that is stored at room temperature . The compound has a molecular weight of 246.35 .Scientific Research Applications
Medicine: Targeted Drug Delivery Systems
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane: has potential applications in the development of targeted drug delivery systems. Its structural complexity allows for the attachment of specific drug molecules, which can be engineered to target diseased cells, such as cancer cells, more effectively while minimizing the impact on healthy cells .
Material Science: Polymer Synthesis
In material science, this compound could be used as a monomer for creating new types of polymers with unique properties. Its spirocyclic structure could impart high thermal stability and rigidity to the resulting polymers, making them suitable for high-performance materials used in aerospace or automotive industries .
Environmental Science: Pollutant Capture
The compound’s ability to form complex structures may be harnessed for environmental applications, such as capturing pollutants or heavy metals from water sources. The spirocyclic and benzyl groups could potentially interact with various contaminants, facilitating their removal from the environment .
Analytical Chemistry: Chromatography
In analytical chemistry, 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane could be used to modify the stationary phases in chromatography techniques. Its unique structure might provide selective interaction with analytes, improving the separation efficiency of complex mixtures .
Biochemistry: Enzyme Inhibition Studies
This compound may serve as a scaffold for designing enzyme inhibitors. By modifying its structure, researchers can create analogs that bind to the active sites of specific enzymes, thereby inhibiting their activity. This is particularly useful in studying metabolic pathways and designing drugs to treat metabolic disorders .
Pharmacology: Receptor Ligand Development
The spirocyclic nature of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane makes it a candidate for developing ligands for various receptors in the body. It could be used to modulate receptor activity, leading to new treatments for conditions like pain, anxiety, or depression .
Safety and Hazards
The safety information for 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system. The σ1R is involved in the modulation of neurotransmitter release, while the MOR is primarily responsible for the analgesic effects of opioids .
Mode of Action
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane interacts with its targets by binding to the active sites of the σ1R and MOR . This binding triggers a series of biochemical reactions that lead to changes in cellular function . .
Biochemical Pathways
The compound’s interaction with the σ1R and MOR affects various biochemical pathways. For instance, the activation of MOR can inhibit adenylate cyclase, decreasing the concentration of cyclic AMP. This can lead to hyperpolarization and reduced neuronal excitability . The σ1R, on the other hand, is known to modulate ion channels and influence calcium signaling .
Result of Action
The molecular and cellular effects of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane’s action depend on its interaction with the σ1R and MOR. For example, activation of the MOR typically results in analgesia, while σ1R modulation can influence neurotransmission . The exact outcomes can vary depending on factors like dosage and individual physiological differences.
properties
IUPAC Name |
4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-10-11-18-15(13-17)6-8-16-9-7-15/h1-5,16H,6-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHKKHMEIVLFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(CCO2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702217 |
Source
|
Record name | 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | |
CAS RN |
151096-97-8 |
Source
|
Record name | 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.